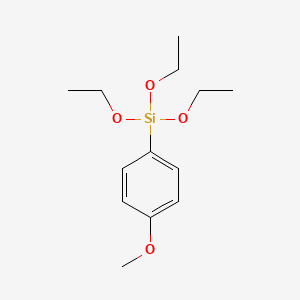

Triethoxy(4-methoxyphenyl)silane

Vue d'ensemble

Description

Triethoxy(4-methoxyphenyl)silane: is an organosilicon compound with the molecular formula C13H22O4Si . It is a colorless liquid known for its reactivity in various chemical reactions, particularly in Pd-catalyzed cross-coupling reactions . The compound is often used as a silicon-based nucleophile and has applications in multiple scientific fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Triethoxy(4-methoxyphenyl)silane can be synthesized through the reaction of 4-methoxyphenylmagnesium bromide with triethoxysilane . The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and yields. The product is then purified through distillation or recrystallization to achieve the desired purity levels .

Analyse Des Réactions Chimiques

Types of Reactions: Triethoxy(4-methoxyphenyl)silane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxanes.

Reduction: It can be reduced to form simpler silanes.

Substitution: The ethoxy groups can be substituted with other nucleophiles, such as halides or amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halides or amines are used as nucleophiles in the presence of a catalyst, such as palladium or platinum.

Major Products Formed:

Oxidation: Silanols and siloxanes.

Reduction: Simpler silanes.

Substitution: Various substituted silanes depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Synthesis

Pd-Catalyzed Cross-Coupling Reactions

One of the primary applications of triethoxy(4-methoxyphenyl)silane is in palladium-catalyzed cross-coupling reactions. This compound acts as a reagent to form carbon-silicon bonds, facilitating the synthesis of complex organic molecules. The mechanism involves oxidative addition of organic halides to the silicon atom, followed by reductive elimination to yield the desired product .

Comparative Reactivity

| Compound Name | Key Features | Reactivity |

|---|---|---|

| This compound | Contains a 4-methoxyphenyl group | High reactivity in cross-coupling |

| Trimethoxy(4-methoxyphenyl)silane | Contains three methoxy groups | Less reactive than triethoxy variant |

| Triacetoxysilane | Contains acetate groups | Primarily used for surface modification |

Material Science

Adhesives and Sealants

In the industry, this compound serves as a coupling agent that enhances adhesion between organic materials and inorganic substrates. This property is crucial in the formulation of adhesives and sealants used in construction and manufacturing.

Coatings

The compound is also utilized in coatings, where it improves the durability and performance of surface finishes. Its ability to modify silica surfaces makes it valuable in creating advanced coating materials that exhibit enhanced properties .

Biological Applications

Modification of Biomolecules

In biological research, this compound has been employed to modify biomolecules to enhance their stability and functionality. This application is particularly relevant in drug delivery systems where stable siloxane bonds can improve the pharmacokinetic properties of therapeutic agents .

Case Studies

-

Synthesis of Biphenyl Derivatives

A study demonstrated the successful synthesis of methyl 3'-methoxybiphenyl-4-carboxylate using this compound as a key reagent in a Pd-catalyzed reaction. The reaction conditions were optimized to achieve high yields, showcasing the compound's utility in organic synthesis . -

Catalyst Development

Research involving xerogel-sequestered silanated organochalcogenide catalysts highlighted this compound's role in preparing novel catalytic systems. These systems exhibited enhanced catalytic activity due to the unique properties imparted by the silane structure .

Mécanisme D'action

The mechanism of action of triethoxy(4-methoxyphenyl)silane involves its reactivity as a nucleophile. In Pd-catalyzed cross-coupling reactions , the compound reacts with organic halides to form carbon-silicon bonds. The palladium catalyst facilitates the oxidative addition of the halide to the silicon atom, followed by reductive elimination to form the final product .

Comparaison Avec Des Composés Similaires

- Trimethoxyphenylsilane

- Triethoxyphenylsilane

- Trimethoxy(2-phenylethyl)silane

Uniqueness: Triethoxy(4-methoxyphenyl)silane is unique due to the presence of the 4-methoxyphenyl group , which imparts specific reactivity and stability to the compound. This makes it particularly useful in Pd-catalyzed cross-coupling reactions , where it can form stable carbon-silicon bonds .

Activité Biologique

Triethoxy(4-methoxyphenyl)silane, with the chemical formula C13H18O3Si, is an organosilicon compound that has garnered interest due to its potential biological activities. This compound is a silane derivative that features a methoxy-substituted phenyl group, which can influence its reactivity and interaction with biological systems.

Antimitotic Properties

Research indicates that this compound exhibits antimitotic properties , acting as a modulator of tubulin dynamics. This characteristic is significant because it suggests potential applications in cancer therapy, where disrupting cell division can inhibit tumor growth. A study highlighted that certain silanes, including this compound, were effective in altering the dynamics of microtubules, which are essential for cell division and structure .

Biocompatibility and Medical Applications

This compound has been explored for its biocompatibility , particularly in the context of medical applications. It has been utilized in the development of solid coated carriers for biological materials, which can be used in therapies and diagnostics. The immobilization of therapeutic agents on these carriers could minimize side effects associated with systemic applications of biologicals, such as monoclonal antibodies .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound. In vitro studies revealed that while some silanes exhibit toxicity at higher concentrations, this compound demonstrated a favorable safety profile at therapeutic doses. This suggests its potential for use in formulations aimed at targeting specific cells or tissues without extensive collateral damage to healthy cells .

Synthesis and Characterization

The synthesis of this compound typically involves reactions with palladium catalysts under controlled conditions. For example, one method achieved a yield of 63% through a coupling reaction involving aryl iodides and trialkoxysilanes . Characterization techniques such as NMR and GC-MS have been employed to confirm the structure and purity of synthesized compounds .

Table: Summary of Biological Activities

Propriétés

IUPAC Name |

triethoxy-(4-methoxyphenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O4Si/c1-5-15-18(16-6-2,17-7-3)13-10-8-12(14-4)9-11-13/h8-11H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIJXFDYNPXVYJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C1=CC=C(C=C1)OC)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30458070 | |

| Record name | Triethoxy(4-methoxyphenyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30458070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21130-91-6 | |

| Record name | Triethoxy(4-methoxyphenyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30458070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Triethoxy(4-methoxyphenyl)silane (SAM1) interact with the perovskite solar cell to improve its stability?

A1: SAM1 is designed to form a self-assembled monolayer (SAM) between the electron transport layer and the perovskite active layer []. This monolayer acts as a hydrophobic barrier [], protecting the sensitive perovskite layer from moisture degradation. The ethoxy groups in SAM1 hydrolyze and condense to form siloxane bonds with the electron transport layer, while the 4-methoxyphenyl group provides hydrophobicity, repelling water molecules and enhancing the cell's overall stability.

Q2: What is the proposed mechanism behind the improved density of perovskite active layers modified with SAMs?

A2: While the exact mechanism is still under investigation, preliminary results suggest that the presence of SAMs during the perovskite layer formation might influence the crystallization process []. The hydrophobic nature of SAMs could promote a more controlled and uniform crystal growth, leading to a denser and potentially more defect-free perovskite layer. This denser morphology can contribute to enhanced charge carrier transport and reduced recombination losses, ultimately improving the overall device performance. Further research is underway to fully elucidate the interplay between SAM modification and perovskite crystallization dynamics.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.